N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide
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Overview
Description
BT13 is a novel potent and selective GDNF receptor RET agonist, activating intracellular signaling cascades in dopamine neurons and stimulating the release of dopamine.
Scientific Research Applications
Piperidine derivatives, including those similar to N,N-Diethyl-3-(4-(4-fluoro-2-(trifluoromethyl)benzoyl)piperazin-1-yl)-4-methoxybenzenesulfonamide, show potential as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their adsorption and inhibition properties (Kaya et al., 2016).
Mannich bases with piperazine structures demonstrate cytotoxic/anticancer and carbonic anhydrase inhibitory effects. These compounds, including those structurally related to the compound , have been evaluated for their potential in cancer treatment (Gul et al., 2019).
Piperazine-based radiotracers are being developed for noninvasive assessment of stearoyl-CoA desaturase-1 (SCD-1), a target associated with poor survival in cancer patients. These radiotracers, similar in structure to this compound, could be useful in cancer imaging (Silvers et al., 2016).
Aminothiazole-paeonol derivatives, similar to the compound , have shown high anticancer potential, particularly against human gastric and colorectal adenocarcinoma cells. These compounds might be promising for developing new anticancer agents (Tsai et al., 2016).
Fluoroquinolone derivatives with piperazine structures have been synthesized and shown effective inhibition against bacterial pathogens. These derivatives, related to this compound, are potentially useful in addressing drug-resistant bacterial infections (Chen et al., 2013).
Indole-based derivatives, including piperazine compounds, have been explored as inhibitors of HIV-1 attachment. These findings suggest potential applications in developing antiviral drugs (Wang et al., 2009).
Mechanism of Action
Target of Action
BT-13 is a potent and selective agonist of the glial cell line-derived neurotrophic factor (GDNF) receptor RET . This receptor plays a crucial role in the survival and differentiation of certain types of neurons.
Mode of Action
BT-13 interacts with the RET receptor independently of GFLs (GDNF family ligands). This interaction promotes the growth of neurites from sensory neurons . The specific mechanism of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The primary biochemical pathway affected by BT-13 involves the GDNF family of ligands and their associated RET receptor. GDNF ligands are known to regulate a variety of biological processes including cell survival, neurite outgrowth, and neuron differentiation . The exact downstream effects of BT-13’s interaction with the RET receptor are still being studied.
Result of Action
BT-13 has been shown to promote neurite growth from sensory neurons in vitro. It also attenuates experimental neuropathy in rats . These results suggest that BT-13 may have potential therapeutic applications in the treatment of certain neurological conditions.
Biochemical Analysis
Biochemical Properties
BT-13 interacts with the GDNF receptor RET, which is a member of the receptor tyrosine kinase family . The interaction between BT-13 and the RET receptor triggers molecular signaling cascades related to cellular survival and growth .
Cellular Effects
BT-13 has shown to have profound effects on various types of cells. It has been found to boost dopamine levels in the brain, which is the brain chemical that’s in short supply in Parkinson’s disease . This suggests that BT-13 could potentially protect against neurodegeneration .
Molecular Mechanism
The molecular mechanism of BT-13 involves its binding to the RET receptor. This binding triggers molecular signaling cascades that promote cellular survival and growth
Dosage Effects in Animal Models
The effects of BT-13 in animal models have not been fully explored. It has been shown to attenuate experimental neuropathy in rats , suggesting that it may have therapeutic potential at certain dosages.
Metabolic Pathways
As a RET agonist, it likely influences pathways related to cellular survival and growth .
Transport and Distribution
Given its small size and its ability to bind to the RET receptor, it is likely that it can easily cross cell membranes and distribute throughout tissues .
Subcellular Localization
Given its role as a RET agonist, it is likely that it localizes to areas of the cell where the RET receptor is present .
Properties
IUPAC Name |
N,N-diethyl-3-[4-[4-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F4N3O4S/c1-4-30(5-2)35(32,33)17-7-9-21(34-3)20(15-17)28-10-12-29(13-11-28)22(31)18-8-6-16(24)14-19(18)23(25,26)27/h6-9,14-15H,4-5,10-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDJOGZANHPKMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F4N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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